molecular formula C19H22N2O3 B2414100 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide CAS No. 786661-22-1

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide

Cat. No. B2414100
CAS RN: 786661-22-1
M. Wt: 326.396
InChI Key: QHKCUBSOVYCJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide is a chemical compound that is available from several suppliers for scientific research needs . It is also known by registry numbers ZINC000001787239 . This compound contains a total of 46 atoms; 22 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide derivatives were synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide molecule . It can be imported to most of the chemistry software for further analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Mechanism of Action

While the specific mechanism of action for 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide is not available in the retrieved data, studies on similar compounds suggest that the amide group can facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding .

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised against use in food, drug, pesticide, or biocidal product use .

Future Directions

Research on similar compounds suggests potential future directions. For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L . Therefore, this type of compound can be further studied .

properties

IUPAC Name

4-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-5-10-17(14(2)12-13)24-11-3-4-18(22)21-16-8-6-15(7-9-16)19(20)23/h5-10,12H,3-4,11H2,1-2H3,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKCUBSOVYCJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.